Methyl 5-methylquinoline-8-carboxylate
Description
Methyl 5-methylquinoline-8-carboxylate is a quinoline derivative characterized by a methyl substituent at position 5 and a methyl ester group at position 8 of the quinoline core. Quinoline derivatives are widely studied for their biological activity, including enzyme inhibition (e.g., catechol-O-methyltransferase, COMT) and antimicrobial properties .
Properties
IUPAC Name |
methyl 5-methylquinoline-8-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-8-5-6-10(12(14)15-2)11-9(8)4-3-7-13-11/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQZIQJSHJZFON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=NC2=C(C=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-methylquinoline-8-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the reaction of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . Another method includes the use of microwave-assisted synthesis, which offers a greener and more efficient approach .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of recyclable catalysts and solvent-free conditions are preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-methylquinoline-8-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into different quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various functionalized quinoline compounds.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols).
Major Products: The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and material science .
Scientific Research Applications
Methyl 5-methylquinoline-8-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 5-methylquinoline-8-carboxylate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but it often involves inhibition or activation of key biochemical processes .
Comparison with Similar Compounds
Structural Comparison
The following table summarizes key structural differences and similarities among methyl 5-methylquinoline-8-carboxylate and related compounds:
Notes:
- Positional isomerism significantly impacts biological activity. For example, methyl esters at C5 vs. C8 alter steric and electronic properties, influencing binding to enzymes like COMT .
- Bromine at C8 (as in methyl 8-bromoquinoline-5-carboxylate) introduces a handle for Suzuki-Miyaura cross-coupling reactions, expanding utility in synthetic chemistry .
Physical and Chemical Properties
- Solubility: Methyl esters generally enhance lipid solubility compared to free acids. Tetrahydroquinoline derivatives (e.g., methyl 5-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate) exhibit higher solubility in organic solvents due to reduced aromaticity .
- Stability: Bromo- and amino-substituted derivatives may require inert storage conditions to prevent decomposition .
- Spectroscopic Data: Key analogs show characteristic NMR signals (e.g., δ 12.99 ppm for carboxylic protons in ethyl 8-hydroxyquinoline-5-carboxylate) and MS peaks (e.g., m/z 280.0 [M+H]+) .
Biological Activity
Methyl 5-methylquinoline-8-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its quinoline structure, which includes a fused benzene and pyridine ring. The molecular formula is , with a molecular weight of 187.19 g/mol. Its structure contributes to its reactivity and interaction with various biological targets.
Antimicrobial Properties
Research has shown that this compound exhibits notable antimicrobial activity. It has been studied for its effectiveness against various bacterial strains, demonstrating potential as an antimicrobial agent.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
| Pseudomonas aeruginosa | 50 |
These results indicate that the compound can inhibit the growth of pathogenic bacteria, making it a candidate for further development in antimicrobial therapies .
Anticancer Activity
This compound has also been investigated for its anticancer properties. Studies suggest that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.
Case Study: Anticancer Mechanism
In vitro studies demonstrated that treatment with this compound led to increased expression of pro-apoptotic proteins while decreasing anti-apoptotic proteins in human cancer cell lines. This shift in protein expression suggests a mechanism by which the compound may promote cell death in cancerous cells .
The exact mechanism of action for this compound involves its interaction with specific enzymes and receptors within biological systems. Notably, it has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction can lead to either inhibition or activation of these enzymes, impacting pharmacokinetics and the efficacy of other therapeutic agents.
Applications in Drug Development
Due to its biological activities, this compound is being explored as a lead compound in drug discovery. Its ability to modulate enzyme activity makes it valuable in designing new therapeutic agents aimed at treating infectious diseases and cancer.
Table 2: Potential Applications
| Field | Application |
|---|---|
| Medicinal Chemistry | Development of antimicrobial agents |
| Oncology | Anticancer drug development |
| Pharmacology | Study of drug metabolism and interactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
